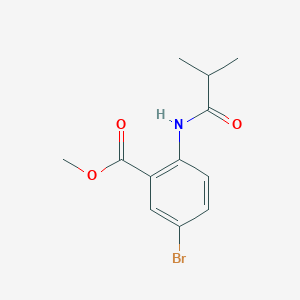
1-(4-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CBP) is a synthetic compound that has been studied extensively for its potential applications in a variety of scientific fields. CBP has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-fungal, and anti-cancer properties. CBP has also been used as a tool for studying the mechanisms of action of drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
Importance in Synthesis Techniques
Benzimidazole derivatives like "1-(4-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole" play a crucial role in the development of novel synthesis methods. For instance, the direct copper-catalyzed amination for synthesizing pyrido[1,2-a]benzimidazoles demonstrates the importance of acid additives in achieving high yields and solubility, highlighting the significance of these compounds in medicinal chemistry and material science due to their potential in DNA intercalation and fluorescence properties (Masters et al., 2011).
Inhibitory and Biological Activities
Studies on benzimidazole derivatives have also explored their inhibitory and biological activities. For example, research on benzimidazole sulfoxide class antisecretory H+/K+-ATPase inhibitors has shown that the manipulation of pyridine basicity can achieve a balance between potency and stability under physiological conditions, making these compounds valuable in drug development for gastric acid-related diseases (Ife et al., 1989).
Role in Developing Antagonists
Benzimidazole derivatives have been synthesized and evaluated as selective antagonists in various therapeutic areas. A notable example is the development of selective neuropeptide Y Y1 receptor antagonists for potential anti-obesity drugs, showcasing the utility of these compounds in addressing complex biological targets (Zarrinmayeh et al., 1998).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3/c20-14-9-7-13(8-10-14)12-24-17-6-2-1-5-16(17)23-19(24)15-4-3-11-22-18(15)21/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWQKDTYUIGFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[2-fluoro-4-(prop-2-enoylamino)phenyl]methyl]carbamate](/img/structure/B2873473.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873474.png)
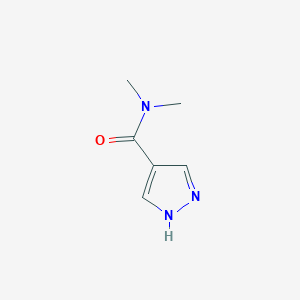
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2873477.png)
![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2873478.png)
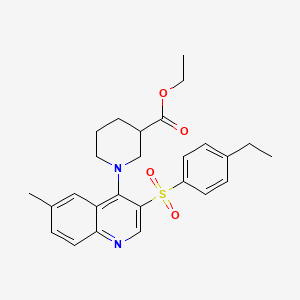
methanone](/img/structure/B2873481.png)
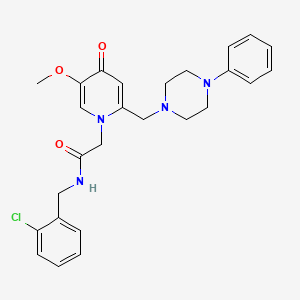
![4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2873484.png)
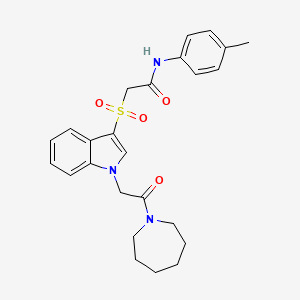
![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2873487.png)
![(Z)-4-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2873488.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2873492.png)
